molecular formula C21H23ClFN3O3 B2452842 N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954005-00-6

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No. B2452842
M. Wt: 419.88
InChI Key: YOBHZAMXNFGTJT-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, also referred to as CFPO, is a compound that has gained significant attention in recent years due to its promising biological and pharmaceutical properties1. The molecular formula of CFPO is C21H23ClFN3O3 and its molecular weight is 419.881.



Synthesis Analysis

Unfortunately, the specific synthesis process for CFPO is not available in the search results. However, given its structure, it likely involves the reaction of the appropriate phenyl and morpholino precursors with oxalamide.



Molecular Structure Analysis

The molecular structure of CFPO is based on its molecular formula, C21H23ClFN3O31. It contains a chloro-fluorophenyl group, a phenylmorpholino group, and an oxalamide group. The specific arrangement of these groups in the molecule would determine its three-dimensional structure.



Chemical Reactions Analysis

The specific chemical reactions involving CFPO are not detailed in the search results. However, as an organic compound, it can be expected to undergo reactions typical of its functional groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of CFPO are not detailed in the search results. However, based on its molecular formula, it can be inferred that it is a solid at room temperature.


Scientific Research Applications

Synthetic Methodologies

A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of oxalamides in synthetic chemistry. This method, involving the classical Meinwald rearrangement, is operationally simple and yields a variety of anthranilic acid derivatives and oxalamides efficiently (Mamedov et al., 2016).

Materials Science

In materials science, a highly selective and sensitive colorimetric and fluorogenic sensor has been reported for Hg2+/Cr3+ detection in neutral water environments. The sensor, based on a specific chemical structure, demonstrates potential applications in environmental monitoring and public safety due to its sensitivity and selectivity (Das et al., 2012).

Biochemistry

In biochemistry, the role of orexin-1 receptor mechanisms has been investigated in the context of compulsive food consumption, with findings suggesting potential therapeutic targets for eating disorders. The study demonstrates the complex interplay between chemical compounds and biological receptors, highlighting the importance of chemical synthesis in biomedical research (Piccoli et al., 2012).

Environmental Chemistry

For environmental chemistry, a novel fluorescent sensor has been designed for the selective detection of oxalyl chloride and phosgene, showcasing the application of chemical synthesis in developing tools for hazardous chemical detection. This research underscores the importance of chemical compounds in creating sensitive and selective detection methods for environmental monitoring (Zhang et al., 2017).

Safety And Hazards

The safety and hazards associated with CFPO are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.


properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O3/c22-17-13-16(7-8-18(17)23)25-21(28)20(27)24-9-4-10-26-11-12-29-19(14-26)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBHZAMXNFGTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

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